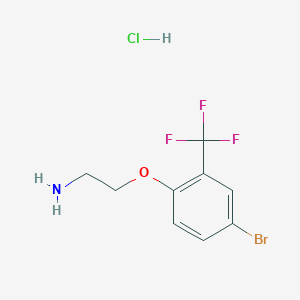
(E)-4-(2-chloro-6-fluorostyryl)-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FIDAS-5 es un inhibidor potente y activo por vía oral de la metionina S-adenosiltransferasa 2A (MAT2A), con una concentración inhibitoria (IC50) de 2,1 micromolar. Este compuesto compite eficazmente contra la S-adenosilmetionina por la unión a MAT2A y exhibe significativas actividades anticancerígenas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de FIDAS-5 implica la fluoración de N,N-dialkilaminostilbenosLas condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de FIDAS-5 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica entonces utilizando técnicas como la cristalización y la cromatografía para alcanzar el nivel de pureza deseado para aplicaciones de investigación y farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones
FIDAS-5 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que implican FIDAS-5 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para asegurar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de las reacciones que implican FIDAS-5 dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar lugar a la formación de nuevos compuestos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
FIDAS-5 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como herramienta para estudiar la inhibición de la metionina S-adenosiltransferasa 2A y sus efectos en varias vías bioquímicas.
Biología: Se emplea en la investigación para comprender el papel del metabolismo de la metionina en los procesos celulares y los estados de enfermedad.
Medicina: Se investiga por sus posibles propiedades anticancerígenas, particularmente en el tratamiento del cáncer colorrectal y otras malignidades.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y como compuesto de referencia en el descubrimiento de fármacos
Mecanismo De Acción
FIDAS-5 ejerce sus efectos inhibiendo la metionina S-adenosiltransferasa 2A, una enzima implicada en la síntesis de la S-adenosilmetionina. Al competir con la S-adenosilmetionina por la unión a la metionina S-adenosiltransferasa 2A, FIDAS-5 reduce eficazmente los niveles de S-adenosilmetionina y S-adenosilhomocisteína en las células. Esta inhibición conduce a una disminución de la proliferación celular y un aumento de la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
FIDAS-3: Otro compuesto fluorado de N,N-dialkilaminostilbeno que inhibe la metionina S-adenosiltransferasa 2A pero con un valor de IC50 más alto en comparación con FIDAS-5
Inhibidor II de la metionina S-adenosiltransferasa 2A: Un compuesto similar con efectos inhibitorios comparables sobre la metionina S-adenosiltransferasa 2A
Singularidad
FIDAS-5 es único debido a su mayor potencia y biodisponibilidad oral en comparación con otros compuestos similares. Su capacidad para competir eficazmente con la S-adenosilmetionina por la unión a la metionina S-adenosiltransferasa 2A lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas .
Propiedades
IUPAC Name |
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN/c1-18-12-8-5-11(6-9-12)7-10-13-14(16)3-2-4-15(13)17/h2-10,18H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVXICBOMOGFMH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2515314.png)
![[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate](/img/structure/B2515315.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2515319.png)
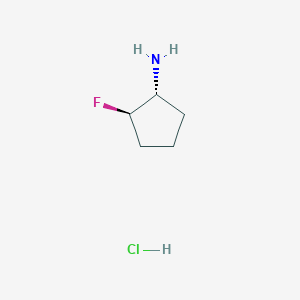
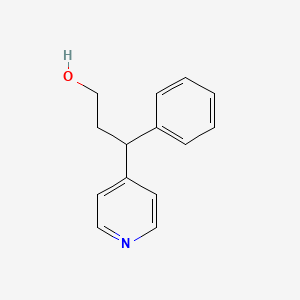

![2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B2515325.png)
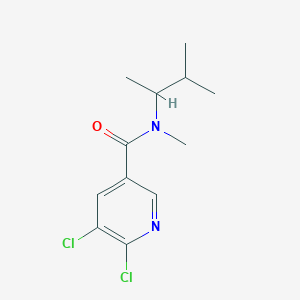
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)

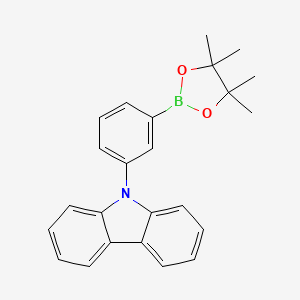
![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)
![ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B2515334.png)
